molecular formula C13H18ClNO2 B2354513 (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1391547-09-3

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

Cat. No. B2354513
M. Wt: 255.74
InChI Key: JHDNHEWPPXDXMA-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846693B2

Procedure details

To a suspension of LiAlH4 (72 mg, 1.8 mmol) in 2 ml of anhydrous THF is added dropwise a solution of methyl 4-(piperidin-2-yl)benzoate hydrochloride (250 mg, 0.98 mmol) in THF at 0° C. The reaction mixture is stirred at room temperature for 4 hours, and is then carefully quenched with water at 0° C. After filtration, the filtrate is evaporated to dryness to give 187 mg of crude product as white solids, which is used for the next reaction without further purification. MS (ESI) m/z 192.1 [M+H]+.
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl.[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14]1[CH:23]=[CH:22][C:17]([C:18](OC)=[O:19])=[CH:16][CH:15]=1>C1COCC1>[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14]1[CH:23]=[CH:22][C:17]([CH2:18][OH:19])=[CH:16][CH:15]=1 |f:0.1.2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
72 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.N1C(CCCC1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then carefully quenched with water at 0° C
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C(CCCC1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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